1-Chloro-3-ethoxy-5-nitrobenzene
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Overview
Description
1-Chloro-3-ethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, featuring a chlorine atom, an ethoxy group, and a nitro group attached to the benzene ring
Scientific Research Applications
1-Chloro-3-ethoxy-5-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: Researchers use it to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial agents.
Safety and Hazards
Future Directions
The future directions of synthetic chemistry, including the synthesis of compounds like 1-Chloro-3-ethoxy-5-nitrobenzene, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing higher selectivity, higher efficiency, and more environmentally friendly processes .
Mechanism of Action
Target of Action
It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 1-Chloro-3-ethoxy-5-nitrobenzene is likely to involve electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene compounds are known to interact with various biochemical pathways, potentially affecting cellular processes .
Pharmacokinetics
It is known that nitrobenzene compounds generally have low volatility and are less soluble in water . These properties could affect the bioavailability of the compound.
Result of Action
Nitrobenzene compounds are known to have various effects at the molecular and cellular level, potentially affecting cell proliferation and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents can affect its distribution in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
Preparation Methods
The synthesis of 1-Chloro-3-ethoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-3-ethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Chloro-3-ethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Chloro-3-ethoxy-5-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-Chloro-4-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
1-Ethoxy-4-nitrobenzene: Lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions.
1-Chloro-2-nitrobenzene: The position of the nitro group influences its electronic properties and reactivity.
The presence of both the chlorine and ethoxy groups in this compound provides a unique combination of reactivity and electronic properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-chloro-3-ethoxy-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8-4-6(9)3-7(5-8)10(11)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSMARXRTYCKNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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